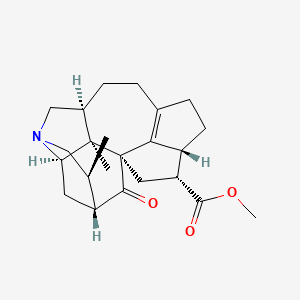
5-(Pyridin-2-yl)oxazole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Pyridin-2-yl)oxazole-2-carboxylic acid is an organic compound that features a pyridine ring fused to an oxazole ring with a carboxylic acid functional group at the 2-position of the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-2-yl)oxazole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of a pyridine-substituted α-hydroxyketone with an appropriate nitrile under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: Pyridine-2-carboxaldehyde and α-hydroxyketone.
Reaction Conditions: The reaction is carried out in the presence of a strong acid such as sulfuric acid or hydrochloric acid.
Cyclization: The α-hydroxyketone undergoes cyclization with the nitrile to form the oxazole ring.
Oxidation: The resulting intermediate is then oxidized to form the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis or the use of catalytic systems to enhance yield and reduce reaction times. These methods often employ optimized reaction conditions and advanced purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-2-yl)oxazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The pyridine and oxazole rings can undergo substitution reactions with electrophiles or nucleophiles.
Condensation: The carboxylic acid group can participate in condensation reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.
Condensation: Condensation reactions may involve reagents like thionyl chloride, carbodiimides, and acid anhydrides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives such as carboxylates or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted pyridine or oxazole derivatives.
Condensation: Ester or amide derivatives.
Scientific Research Applications
5-(Pyridin-2-yl)oxazole-2-carboxylic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme activity, protein-ligand interactions, and other biological processes.
Mechanism of Action
The mechanism of action of 5-(Pyridin-2-yl)oxazole-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely but often include key enzymes or signaling proteins involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
5-(Pyridin-3-yl)oxazole-2-carboxylic acid: Similar structure but with the pyridine ring attached at the 3-position.
5-(Pyridin-4-yl)oxazole-2-carboxylic acid: Similar structure but with the pyridine ring attached at the 4-position.
5-(Pyridin-2-yl)thiazole-2-carboxylic acid: Similar structure but with a thiazole ring instead of an oxazole ring.
Uniqueness
5-(Pyridin-2-yl)oxazole-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine ring and the presence of the oxazole ring confer distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-pyridin-2-yl-1,3-oxazole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9(13)8-11-5-7(14-8)6-3-1-2-4-10-6/h1-5H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFOTPHQDUVXFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN=C(O2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I 2A-Acetate](/img/structure/B566208.png)



![N-[3-[[4-(Aminomethyl)benzoyl]amino][1,1'-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester](/img/structure/B566214.png)
![N-[3-[[4-(Chloromethyl)benzoyl]amino][1,1'-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester](/img/structure/B566216.png)
![N-(3-Amino[1,1'-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester](/img/structure/B566217.png)


![(3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B566224.png)
![Benzo[k]fluoranthene-13C6](/img/structure/B566225.png)

